molecular formula C5H3BrN2O2 B1291621 3-Bromopyrazine-2-carboxylic acid CAS No. 937669-80-2

3-Bromopyrazine-2-carboxylic acid

Cat. No.: B1291621
CAS No.: 937669-80-2
M. Wt: 202.99 g/mol
InChI Key: OBDCBKTUEZPSNQ-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-carboxylic acid (CAS 937669-80-2) is a high-purity heterocyclic compound that serves as a versatile and crucial synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular formula is C 5 H 3 BrN 2 O 2 and it has a molecular weight of 202.99 g/mol . The molecule features both a carboxylic acid group and a bromine atom on its pyrazine ring, making it a valuable bifunctional building block for constructing more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) . One demonstrated application is its use in amide coupling reactions with complex amines, such as 6-(4,6-dimethylpyrimidin-2-yl)-3,6-diazabicyclo[3.2.1]octane, to form advanced intermediates using common coupling agents like EDC and HOAt . It can also be readily esterified, for example, to its methyl ester using methanol in the presence of an acid catalyst . Researchers value this compound for its role in forging carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in creating potential drug candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; it should be stored in an inert atmosphere at 2-8°C . This product is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDCBKTUEZPSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622737
Record name 3-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937669-80-2
Record name 3-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrazine-2-carboxylic Acid

One common method for preparing this compound involves the bromination of pyrazine-2-carboxylic acid. The reaction typically utilizes bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or a mixture of acetic acid and water.

Reaction Conditions:

The general reaction can be represented as follows:

$$
\text{Pyrazine-2-carboxylic acid} + \text{Br}_2 \rightarrow \text{this compound}
$$

Multi-Step Synthesis from Pyrazine Derivatives

Another approach involves multi-step reactions starting from commercially available pyrazine derivatives. This method may include:

  • Bromination to introduce the bromine atom at the desired position.
  • Amination using ammonia or amine derivatives to introduce amino groups.
  • Carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature.

This route allows for greater control over the substitution pattern on the pyrazine ring.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

Method Starting Material Brominating Agent Solvent Temperature Yield Potential
Bromination of Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Bromine or NBS Acetic Acid Room temperature Moderate to High
Multi-Step Synthesis Various Pyrazine Derivatives Variable (Bromination step) Variable (often organic solvents) Elevated temperatures High

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different carboxylate or alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromopyrazine-2-carboxylic acid is C5H3BrN2O2C_5H_3BrN_2O_2, with a molecular weight of approximately 203.99 g/mol. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyrazine ring. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have identified this compound as a potential candidate for developing new treatments against tuberculosis (TB). The compound serves as a bioisostere for pyrazinoic acid, which is crucial in TB therapy. Research indicates that derivatives of this compound exhibit enhanced antimicrobial activity against Mycobacterium tuberculosis, particularly those that modify the carboxylic acid group or introduce alkylamino substitutions at specific positions on the pyrazine ring .

Targeting Metabotropic Glutamate Receptor 2
this compound has been explored as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders. This receptor's modulation could lead to new therapeutic strategies for conditions such as schizophrenia and anxiety disorders . The compound's ability to selectively bind to mGluR2 has been demonstrated through positron emission tomography (PET) imaging studies, indicating its potential for further development in neuropharmacology .

Organic Synthesis

Intermediate in Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It can be used to prepare various derivatives, including substituted pyrazines and other heterocyclic compounds. Its reactivity allows chemists to introduce functional groups that can enhance biological activity or alter physical properties for specific applications .

Synthetic Methodologies
The compound can undergo various transformations, including nucleophilic substitutions and coupling reactions. For example, it has been utilized in the synthesis of 3-bromo-5-phenylpyrazine-2-amine, which is relevant for developing novel pharmaceuticals . The versatility of this compound in synthetic pathways makes it a valuable building block in the pharmaceutical industry.

Biological Studies

Supramolecular Chemistry
Research into the supramolecular properties of this compound has revealed interesting aggregation patterns when crystallized. The formation of hydrogen bonds and other interactions contributes to its stability and potential use in materials science . Understanding these properties can lead to applications in drug delivery systems or the development of new materials with specific functionalities.

Case Studies and Research Findings

Study Focus Findings Reference
Antimycobacterial ActivityDerivatives showed enhanced activity against Mycobacterium tuberculosis.
Modulation of mGluR2Compound acts as a negative allosteric modulator; potential for neurotherapeutics.
Supramolecular PropertiesRevealed hydrogen bonding patterns; implications for material science.

Mechanism of Action

The mechanism of action of 3-Bromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-Bromopyrazine-2-carboxylic acid Br (C3), COOH (C2) 202.99 High reactivity in substitution; forms hydrogen-bonded dimers
3-Chloropyrazine-2-carboxamide Cl (C3), CONH₂ (C2) ~175.59 (estimated) Lower leaving group ability (Cl vs. Br); amide enhances stability
3-Amino-6-bromopyrazine-2-carboxylic acid NH₂ (C3), Br (C6), COOH (C2) 218.01 Amino group increases polarity and hydrogen bonding; antimycobacterial activity
3-Benzyl-5-bromopyrazin-2(1H)-one Br (C5), benzyl (C3), ketone (C2) 293.14 Bulky benzyl group increases steric hindrance; forms π–π stacked columns
N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide Br (aromatic), hydrazide (C2) 310.13 Hydrazide moiety enables cyclization; planar conformation (dihedral angle 13.95°)

Table 2: Reactivity in Substitution Reactions

Compound Reaction Type Conditions Key Observations
This compound Nucleophilic substitution Reflux with amines in acetonitrile Bromine acts as superior leaving group (vs. Cl); 28% yield in ester synthesis
3-Chloropyrazine-2-carboxamide Amino-dehalogenation Heating with benzylamines Requires harsher conditions due to weaker Cl leaving group
Methyl 3-bromopyrazine-2-carboxylate Ester hydrolysis Acidic or basic conditions Converted to carboxylic acid for further functionalization

Key Insights :

  • Bromine at position 3 enhances electrophilicity, enabling efficient coupling reactions compared to chloro analogs .
  • Carboxylic acid derivatives (e.g., esters, amides) improve lipophilicity for drug delivery .

Physical Properties and Crystallography

  • Hydrogen Bonding : The carboxylic acid group in this compound facilitates dimer formation via paired N–H⋯O bonds, similar to 3-benzyl-5-bromopyrazin-2(1H)-one .
  • Planarity : Substituted pyrazines like N′-[(E)-3-bromobenzylidene]pyrazine-2-carbohydrazide exhibit near-planar moieties (r.m.s. deviation <0.03 Å), promoting π–π stacking .

Biological Activity

3-Bromopyrazine-2-carboxylic acid is an organic compound notable for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C5H3BrN2O2\text{C}_5\text{H}_3\text{BrN}_2\text{O}_2 and features a bromine atom attached to a pyrazine ring, which includes two nitrogen atoms. The carboxylic acid functional group at the 2-position enhances its reactivity and biological interactions. This compound is structurally similar to other pyrazine derivatives, which often exhibit varying degrees of biological activity.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial survival. For instance, studies have shown that brominated pyrazines tend to exhibit enhanced biological properties compared to their non-brominated counterparts .

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenActivity Level
Escherichia coliModerate
Pseudomonas aeruginosaHigh
Candida albicansModerate
Staphylococcus aureusHigh

The compound has been tested against various clinical isolates, showcasing promising results in inhibiting growth and viability .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal pathogens. Its ability to disrupt cellular processes in fungi makes it a candidate for further development in antifungal therapies.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the compound's interaction with GlcN-6-P synthase, suggesting that this inhibition could be responsible for its antibacterial activity. Molecular docking studies indicated favorable binding affinities, supporting its potential as a lead compound for antibiotic development .
  • Therapeutic Applications : The compound is being explored for its potential applications in treating infections caused by resistant strains of bacteria and fungi. Its structural features allow it to serve as an important intermediate in synthesizing more complex molecules with enhanced biological activity .
  • Comparative Analysis : Research comparing this compound with other pyrazine derivatives revealed that compounds with similar structures often exhibit varying levels of biological activity, emphasizing the importance of specific substitutions on the pyrazine ring .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of reactive intermediates.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regioselectivity of bromination (e.g., absence of 2-bromo or 5-bromo isomers). Aromatic protons near the bromine atom show distinct splitting patterns .
    • ²D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 202.98 (C₅H₃BrN₂O₂) .
  • Elemental Analysis : Validates empirical formula (C, H, N, Br content within ±0.3% theoretical values).

Advanced: How can hydrogen bonding networks in this compound crystals be analyzed using X-ray crystallography?

Answer:

  • Crystallization : Grow single crystals via slow evaporation from DMSO/water or ethanol.
  • Data Collection : Use synchrotron or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
  • Structure Refinement :
    • SHELX Suite : SHELXL refines atomic positions and thermal parameters. Hydrogen bonds are identified using O···N/O distances (2.5–3.2 Å) and angles (>120°) .
    • Hydrogen Bond Analysis : The carboxylic acid group forms intermolecular bonds with pyrazine ring nitrogen atoms, stabilizing the crystal lattice. Compare displacement parameters to assess thermal motion .
  • Software : Mercury (CCDC) visualizes packing diagrams; PLATON validates hydrogen-bond geometry.

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. Steric hindrance from the carboxylic acid group may reduce yields, requiring optimized ligand systems (e.g., XPhos) .
  • Buchwald-Hartwig Amination : Introduce amines at the 3-position (Pd₂(dba)₃, Xantphos, Cs₂CO₃). Monitor competing decarboxylation by adjusting temperature (< 80°C) .
  • Challenges : The electron-withdrawing carboxylic acid group deactivates the pyrazine ring, necessitating elevated temperatures or microwave-assisted synthesis.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

Answer:

  • Derivative Synthesis :
    • Replace Br with electron-donating groups (e.g., -NH₂, -OCH₃) to modulate ring electronics.
    • Esterify the carboxylic acid to improve cell membrane permeability .
  • Biological Assays :
    • MIC Testing : Evaluate antimycobacterial activity against M. tuberculosis H37Rv (microdilution assay, 7H9 broth).
    • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays.
  • SAR Insights :
    • Bromine enhances halogen bonding with target enzymes (e.g., InhA in tuberculosis).
    • Free carboxylic acid is critical for binding but may limit bioavailability; prodrug strategies (e.g., methyl esters) are recommended .

Advanced: How do solvent and pH affect the stability of this compound during storage and reactions?

Answer:

  • pH Sensitivity :
    • Acidic Conditions (pH < 3) : Risk of decarboxylation to 3-bromopyrazine. Stabilize with buffers (e.g., phosphate, pH 5–7).
    • Basic Conditions (pH > 9) : Hydrolysis of the bromine substituent may occur.
  • Solvent Effects :
    • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may promote esterification.
    • Aqueous Solutions : Store at 4°C with 0.1% NaN₃ to prevent microbial degradation.
  • Long-Term Storage : Lyophilize and store under argon at -20°C.

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